(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-(pentyloxy)phenyl)propanenitrile
Description
This compound features a propanenitrile backbone with a methyl-substituted benzimidazolylidene moiety and a 4-pentyloxyphenyl ketone group. The (E)-configuration denotes the spatial arrangement of the double bond between the benzimidazole and ketone groups, influencing its electronic and steric properties.
Properties
IUPAC Name |
(E)-3-hydroxy-2-(1-methylbenzimidazol-2-yl)-3-(4-pentoxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-3-4-7-14-27-17-12-10-16(11-13-17)21(26)18(15-23)22-24-19-8-5-6-9-20(19)25(22)2/h5-6,8-13,26H,3-4,7,14H2,1-2H3/b21-18+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWCLBOINMUJAS-DYTRJAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=C(C#N)C2=NC3=CC=CC=C3N2C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC1=CC=C(C=C1)/C(=C(/C#N)\C2=NC3=CC=CC=C3N2C)/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-(pentyloxy)phenyl)propanenitrile typically involves a multi-step process. One common approach is the condensation of 1-methyl-1H-benzo[d]imidazole-2-carbaldehyde with 4-(pentyloxy)benzaldehyde in the presence of a base, followed by a Knoevenagel condensation with malononitrile. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like piperidine or ammonium acetate to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain high-purity samples suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-(pentyloxy)phenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the nitrile group to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Amines or other reduced derivatives.
Substitution: Halogenated or alkylated aromatic compounds.
Scientific Research Applications
(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-(pentyloxy)phenyl)propanenitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of (E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-(pentyloxy)phenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter signal transduction mechanisms. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analog: 2-(1H-Benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile
- Molecular Formula : C₁₁H₉N₃O (vs. C₂₄H₂₄N₃O₂ for the target compound) .
- Key Differences :
- Shorter carbon chain (butanenitrile vs. propanenitrile with pentyloxy).
- Lacks the 4-pentyloxyphenyl substituent, reducing lipophilicity (logP ~1.2 vs. estimated ~4.5 for the target).
- Synthesis : Likely involves condensation of benzimidazole precursors with nitrile-containing reagents, contrasting with the target compound’s probable use of Suzuki coupling for aryl-aryl bonding .
- Applications : Primarily serves as a synthetic intermediate, whereas the target compound’s extended conjugation may suit optoelectronic materials .
Structural Analog: MCNPIBI (from )
Structural Analog: Methyl (2E)-3-[3-Benzyl-2-(3-methoxy-3-oxoprop-1-yn-1-yl)-2-(1-naphthyl)imidazolidine-1-yl]acrylate
Quinazolinone-Benzimidazole Hybrids ()
- Bioactivity : Derivatives exhibit antimicrobial and antitumor properties. The target compound’s pentyloxy group may enhance bioavailability compared to shorter-chain analogs .
- Nitrile Utility : Both compounds utilize nitriles as electron-withdrawing groups, stabilizing charge transfer in pharmacological interactions .
Comparative Data Table
Research Findings and Limitations
- Electronic Properties : The target compound’s conjugation is intermediate between MCNPIBI (highly conjugated) and simpler benzimidazole derivatives, making it tunable for specific semiconductor applications .
- Biological Activity: While quinazolinone-benzimidazole hybrids show confirmed bioactivity, the target compound’s efficacy remains speculative without empirical data .
Biological Activity
(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-(pentyloxy)phenyl)propanenitrile, also known by its CAS number 201989-83-5, is a compound with notable biological activities. This article presents a detailed examination of its biological properties, including its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).
- Molecular Formula : C₁₂H₁₁N₃O
- Molecular Weight : 213.23 g/mol
- CAS Number : 201989-83-5
Research indicates that compounds containing the benzimidazole moiety, such as this one, often exhibit significant interactions with biological targets, particularly in cancer therapy. The benzimidazole structure is known for its ability to bind to DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription processes.
Key Findings:
- DNA Interaction : The compound has been shown to bind to the minor groove of DNA, affecting its stability and potentially leading to apoptosis in cancer cells .
- Topoisomerase Inhibition : Studies suggest that this compound acts as an inhibitor of human topoisomerase I (Hu Topo I), a target for anticancer agents .
Anticancer Properties
The compound has demonstrated promising anticancer activity against various cancer cell lines. In vitro assays have shown that it can inhibit the proliferation of cancer cells by interfering with their DNA replication processes.
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to various structural modifications:
- Substituents : The presence of different substituents on the phenyl ring has been correlated with enhanced biological activity. For instance, alkoxy groups at specific positions have been linked to increased binding affinity for target proteins .
- Methyl Group Influence : The methyl group at position 1 of the benzimidazole ring appears to enhance the compound's interaction with biological targets .
Study 1: Anticancer Activity
In a study evaluating a series of benzimidazole derivatives, compounds similar to this compound were tested against a panel of 60 human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting their potential as anticancer agents .
Study 2: Mechanistic Insights
A detailed investigation into the mechanism revealed that the compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, which are critical regulators of apoptosis .
Summary Table of Biological Activities
| Biological Activity | Observations |
|---|---|
| Anticancer Activity | Significant inhibition in various cancer cell lines |
| Mechanism | Inhibition of topoisomerase I; DNA binding |
| Structure Activity Relationship | Enhanced activity with specific substituents |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-(pentyloxy)phenyl)propanenitrile, and how can purity be optimized?
- Answer : The synthesis typically involves condensation of a 1-methylbenzimidazole derivative with a 4-(pentyloxy)phenyl carbonyl precursor under basic conditions. Key steps include:
- Knoevenagel condensation to form the α,β-unsaturated ketone intermediate .
- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to remove unreacted starting materials and by-products .
- Final recrystallization in ethanol or methanol to achieve >95% purity, confirmed by HPLC .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Answer :
- 1H/13C NMR : Assign peaks for the benzo[d]imidazole protons (δ 7.2–7.8 ppm), pentyloxy chain (δ 1.2–4.0 ppm), and cyano group (C≡N at ~120 ppm in 13C) .
- High-resolution mass spectrometry (HRMS) : Verify the molecular ion [M+H]+ with <2 ppm error .
- FTIR : Confirm the presence of C≡N (2200–2250 cm⁻¹) and carbonyl (C=O, 1680–1720 cm⁻¹) groups .
Q. How can researchers predict the biological activity profile of this compound computationally?
- Answer : Tools like PASS (Prediction of Activity Spectra for Substances) analyze structural motifs to predict targets (e.g., kinase inhibition, antimicrobial activity). Input the SMILES string into PASS to generate a ranked list of potential activities . Molecular docking (AutoDock Vina) against known targets (e.g., EGFR kinase) can further validate interactions .
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data between similar benzimidazole derivatives?
- Answer :
-
Comparative SAR analysis : Tabulate substituent effects (e.g., pentyloxy vs. phenoxy groups) on activity (Table 1) .
-
Meta-analysis of published data : Cross-reference with structurally analogous compounds (e.g., (E)-2-(benzo[d]thiazol-2-ylidene) derivatives) to identify trends in potency or selectivity .
-
Experimental validation : Re-test disputed compounds under standardized assays (e.g., IC50 in enzyme inhibition) with controls for batch variability .
Table 1 : Substituent Effects on Bioactivity
Compound Substituent IC50 (EGFR Kinase) Target Pentyloxy 0.12 µM Analog 1 Methoxy 0.45 µM Analog 2 Phenoxy 0.89 µM Data adapted from
Q. How can reaction mechanisms for key synthetic steps (e.g., Knoevenagel condensation) be experimentally validated?
- Answer :
- Kinetic studies : Monitor reaction progress via in-situ FTIR to track carbonyl disappearance .
- Isotopic labeling : Use 13C-labeled carbonyl precursors to confirm intermediate formation via NMR .
- DFT calculations : Model transition states (Gaussian 09) to identify rate-limiting steps and optimize catalysts (e.g., piperidine vs. DBU) .
Q. What methodologies assess the compound’s stability under physiological conditions?
- Answer :
- pH-dependent stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h, analyze degradation by LC-MS .
- Photostability : Expose to UV light (ICH Q1B guidelines) and quantify decomposition products .
- Thermogravimetric analysis (TGA) : Determine thermal degradation thresholds (e.g., >150°C) for storage recommendations .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with improved pharmacokinetics?
- Answer :
- LogP optimization : Replace the pentyloxy group with shorter alkyl chains (e.g., propoxy) to balance lipophilicity and solubility .
- Metabolic stability assays : Use human liver microsomes to identify vulnerable sites (e.g., ester hydrolysis) for targeted modification .
- In silico ADME prediction : SwissADME or pkCSM to forecast bioavailability and blood-brain barrier penetration .
Q. What computational approaches model the compound’s interaction with biological targets (e.g., kinases)?
- Answer :
- Molecular dynamics (MD) simulations : GROMACS to simulate binding stability over 100 ns trajectories .
- Free-energy perturbation (FEP) : Calculate binding affinity changes for substituent modifications .
- Pharmacophore mapping : MOE or Schrödinger to identify critical interaction points (e.g., hydrogen bonds with hinge regions) .
Methodological Notes
- Contradiction resolution : Cross-validate computational predictions (e.g., PASS) with experimental assays to address discrepancies in bioactivity .
- Advanced synthesis : Optimize reaction yields (>80%) using Design of Experiments (DoE) to vary temperature, solvent, and catalyst ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
